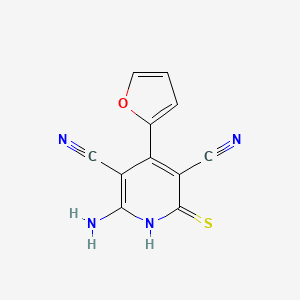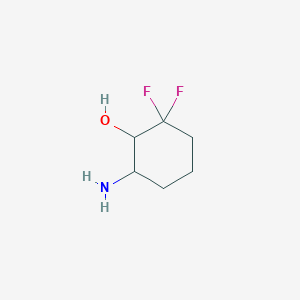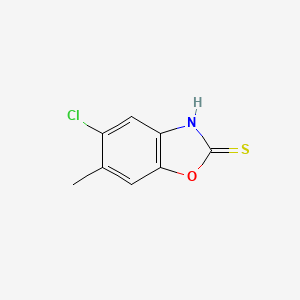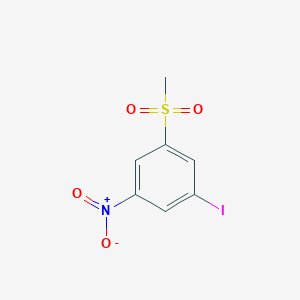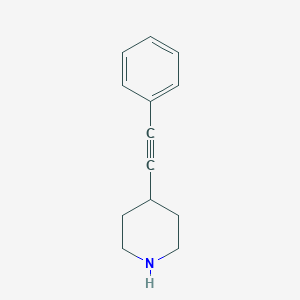![molecular formula C15H17N B8740740 n-Methyl-[1,1'-biphenyl]-4-ethanamine](/img/structure/B8740740.png)
n-Methyl-[1,1'-biphenyl]-4-ethanamine
Descripción general
Descripción
n-Methyl-[1,1'-biphenyl]-4-ethanamine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a phenyl group attached to the fourth position of the phenethylamine backbone, with an additional methyl group attached to the nitrogen atom. This compound is of interest due to its structural similarity to various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-[1,1'-biphenyl]-4-ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-phenylphenethylamine.
Methylation: The nitrogen atom of 4-phenylphenethylamine is methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: n-Methyl-[1,1'-biphenyl]-4-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Aplicaciones Científicas De Investigación
n-Methyl-[1,1'-biphenyl]-4-ethanamine has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of n-Methyl-[1,1'-biphenyl]-4-ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Phenethylamine: The parent compound, lacking the phenyl group at the fourth position.
N-Methylphenethylamine: Similar structure but without the phenyl group at the fourth position.
4-Phenylphenethylamine: Lacks the methyl group on the nitrogen atom.
Uniqueness: n-Methyl-[1,1'-biphenyl]-4-ethanamine is unique due to the presence of both the phenyl group at the fourth position and the methyl group on the nitrogen atom. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other related compounds.
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-methyl-2-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C15H17N/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Clave InChI |
VLKFAIHXYCUNJA-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
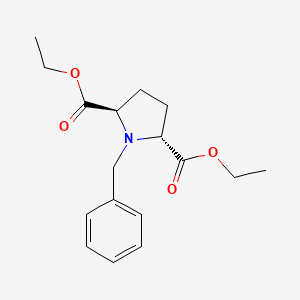

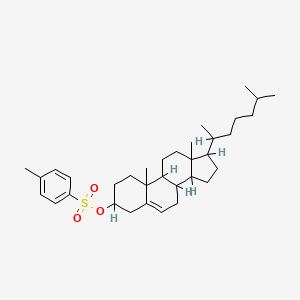
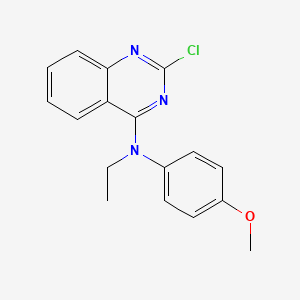
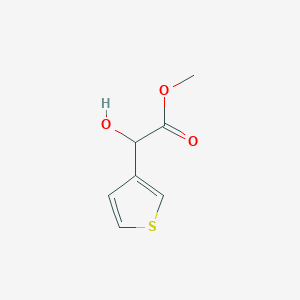

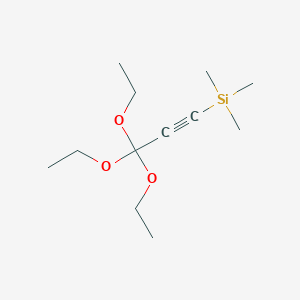
![2-Amino-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B8740709.png)
